2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is a specialized organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chloromethyl group, a methoxy group, and a trifluoromethyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives followed by subsequent functional group modifications. The chloromethyl group can be introduced through chloromethylation reactions, while the methoxy and trifluoromethyl groups are added through specific substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines
Scientific Research Applications
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups. Similar compounds include other pyridine derivatives with different substituents, such as 2-chloromethylpyridine and 3-chloromethylpyridine. These compounds share the chloromethyl group but differ in their additional substituents, leading to variations in their chemical properties and applications.
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Biological Activity
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacological properties of compounds, making them more effective as therapeutic agents. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C8H8ClF3N
- Molecular Weight : 207.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate better binding to target proteins or enzymes.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study demonstrated that similar pyridine derivatives showed significant activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are known for their resistance to multiple antibiotics .
Anticancer Potential
In a study focusing on the synthesis of novel pyridine derivatives, this compound was evaluated for its anticancer activity. The results showed promising cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Case Studies
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Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of trifluoromethyl-containing pyridines.
- Methodology : In vitro assays were conducted against various bacterial strains.
- Findings : The compound exhibited significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.
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Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects of this compound on cancer cell lines.
- Methodology : Cell viability assays were performed using MTT and colony formation assays.
- Results : The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer cell lines, highlighting its potential for further development as an anticancer drug.
Data Summary Table
Properties
IUPAC Name |
2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-2-5(8(10,11)12)6(4-9)13-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTFGWNPWVLNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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